Cas no 2138183-24-9 (3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride)

3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 3-(2,4-dimethylphenoxy)propane-1-sulfonyl fluoride

- 2138183-24-9

- EN300-728490

- 3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride

-

- インチ: 1S/C11H15FO3S/c1-9-4-5-11(10(2)8-9)15-6-3-7-16(12,13)14/h4-5,8H,3,6-7H2,1-2H3

- InChIKey: AGQFBFYQDKMEFP-UHFFFAOYSA-N

- SMILES: S(CCCOC1C=CC(C)=CC=1C)(=O)(=O)F

計算された属性

- 精确分子量: 246.07259367g/mol

- 同位素质量: 246.07259367g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 16

- 回転可能化学結合数: 5

- 複雑さ: 297

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- XLogP3: 2.9

3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-728490-1.0g |

3-(2,4-dimethylphenoxy)propane-1-sulfonyl fluoride |

2138183-24-9 | 1g |

$0.0 | 2023-06-06 |

3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride 関連文献

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluorideに関する追加情報

Introduction to 3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride (CAS No. 2138183-24-9)

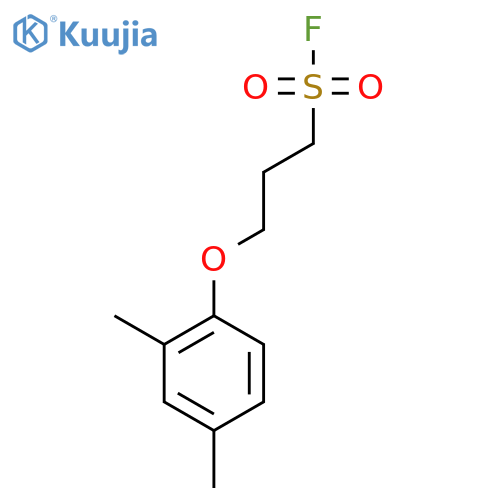

3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and versatile applications. This compound, identified by the CAS number 2138183-24-9, belongs to the class of sulfonyl fluorides, which are widely recognized for their reactivity and utility in synthetic chemistry. The presence of both a phenoxy group and a sulfonyl fluoride moiety makes this molecule particularly interesting for researchers exploring novel synthetic pathways and functional materials.

The structure of 3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride features a propane backbone substituted with a 2,4-dimethylphenoxy group at one end and a sulfonyl fluoride at the other. This configuration imparts distinct chemical characteristics, including high reactivity toward nucleophiles and the ability to participate in various transformations such as nucleophilic substitution, elimination reactions, and cross-coupling processes. These attributes make it a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.

In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies, many of which rely on sophisticated molecular architectures. The utility of 3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride lies in its ability to serve as a building block for designing novel drug candidates. For instance, researchers have leveraged its sulfonyl fluoride group to introduce fluorine atoms into biologically active compounds, which can enhance metabolic stability and binding affinity. This approach has been particularly effective in the development of kinase inhibitors and other small-molecule drugs.

One of the most compelling aspects of this compound is its role in fluorinated sulfonamides, a class of molecules that have demonstrated remarkable efficacy across a range of therapeutic areas. The synthetic applications of 3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride have been explored in several cutting-edge studies. For example, a recent publication highlighted its use in constructing fluorinated sulfonamides that exhibit potent activity against cancer cell lines by inhibiting specific signaling pathways. This work underscores the compound's potential as a key intermediate in oncology drug discovery.

The chemical reactivity of 3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride has also been investigated in the context of polymer science and material chemistry. Researchers have demonstrated its ability to modify polymer backbones, introducing sulfonyl fluoride groups that can enhance material properties such as thermal stability and hydrolytic resistance. These findings open up new possibilities for developing advanced materials with tailored functionalities.

Moreover, the pharmaceutical applications of 3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride extend beyond drug synthesis. It has been utilized in biochemical assays to study enzyme mechanisms and in the development of probes for imaging applications. The compound's ability to undergo selective modifications allows researchers to design tools that can precisely interrogate biological processes at the molecular level.

Recent advancements in computational chemistry have further enhanced the understanding of how 3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride behaves under various conditions. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a foundation for rational drug design. These computational approaches are increasingly being integrated with experimental techniques to accelerate the discovery pipeline.

The safety profile and handling guidelines for 3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride are also critical considerations for researchers working with this compound. While it is not classified as hazardous under standard conditions, appropriate precautions must be taken to ensure safe handling. This includes using personal protective equipment (PPE), working in well-ventilated areas, and adhering to good laboratory practices (GLP). These measures are essential for protecting both personnel and the environment.

In conclusion, 3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride (CAS No. 2138183-24-9) represents a fascinating compound with broad applications across pharmaceuticals, materials science, and biochemical research. Its unique structure and reactivity make it an indispensable tool for scientists seeking to develop innovative solutions to complex challenges. As research continues to evolve,this compound is likely to play an even greater role in advancing scientific knowledge and technological innovation.

2138183-24-9 (3-(2,4-Dimethylphenoxy)propane-1-sulfonyl fluoride) Related Products

- 2418732-40-6(5-[(2-Methoxy-3,3-dimethylcyclobutyl)carbamoyl]pyridin-3-yl sulfurofluoridate)

- 121412-77-9(Cefprozil (Z)-Isomer)

- 2059917-36-9((3S,4S)-3-(propylamino)piperidin-4-ol)

- 440125-05-3(2-(difluoromethoxy)phenylmethanethiol)

- 2138270-37-6(2-chloro-6-methyl-9-nitro-4H-pyrido1,2-apyrimidin-4-one)

- 2386407-18-5(2-{4-(benzyloxy)carbonyl-6,6-dimethylmorpholin-3-yl}acetic acid)

- 2228446-44-2(tert-butyl N-{2-hydroxy-5-(3-methylazetidin-3-yl)oxyphenyl}carbamate)

- 2680751-32-8(benzyl N-2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylcarbamate)

- 2287261-87-2(2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid)

- 1082242-08-7(4-amino-1-(4-fluorophenyl)butan-1-ol)